molecular formula C18H16ClN3O B2961265 N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 338953-57-4

N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No.: B2961265
CAS No.: 338953-57-4
M. Wt: 325.8
InChI Key: JVEBKVBVIZSXGO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyanomethyl group, and an isoquinolinecarboxamide moiety

Preparation Methods

The synthesis of N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves multi-step organic reactionsIndustrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-14-5-7-15(8-6-14)21-18(23)22-12-10-13-3-1-2-4-16(13)17(22)9-11-20/h1-8,17H,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEBKVBVIZSXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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